1-(3-methoxypropyl)-9-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
Description
This compound belongs to the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one family, a tricyclic heterocyclic system with fused pyridine, pyrrole, and pyrimidine rings. Key structural features include:
- 1-(3-Methoxypropyl) substituent: Introduces hydrophilicity and influences pharmacokinetic properties.
- 9-Methyl group: Enhances steric stability and modulates electronic effects on the aromatic system.
- 2-(Pyrrolidine-1-carbonyl) moiety: Provides a polar, conformationally flexible group that may engage in hydrogen bonding or target-specific interactions.
Synthetic routes for this class often involve thermal cyclization of amino esters or aldehydes, as demonstrated in studies by Zhang et al. (2006) . The compound’s CAS registry number (902032-24-0) and molecular formula (C22H27N5O4) confirm its structural uniqueness .
Properties
IUPAC Name |
6-(3-methoxypropyl)-10-methyl-5-(pyrrolidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-14-7-5-10-24-17(14)21-18-15(19(24)25)13-16(23(18)11-6-12-27-2)20(26)22-8-3-4-9-22/h5,7,10,13H,3-4,6,8-9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKMURFVWBUOMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions. Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors.
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail. This compound exhibits potent inhibitory activity against FGFR1, 2, and 3. It inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis.
Biochemical Pathways
The activation of the FGFR leads to the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes. Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers.
Pharmacokinetics
It is noted that the compound has a low molecular weight, which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The compound significantly inhibits the migration and invasion of 4T1 cells. This suggests that it may have a potential therapeutic effect in the treatment of cancers where the FGFR pathway is implicated.
Biological Activity
The compound 1-(3-methoxypropyl)-9-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a unique molecular structure characterized by multiple functional groups. Its molecular formula is with a molecular weight of approximately 328.41 g/mol. The IUPAC name indicates the presence of pyrido and pyrrolo moieties, which are significant in medicinal chemistry due to their diverse biological activities.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 328.41 g/mol |
| IUPAC Name | This compound |
Antitumor Activity
Research has shown that compounds similar to This compound exhibit significant antitumor properties. For instance, pyrrolo[2,3-d]pyrimidine derivatives have been studied for their ability to inhibit the proliferation of cancer cells by targeting folate receptors (FR) and inducing apoptosis through various pathways. One study reported that certain derivatives effectively inhibited the growth of FR-expressing tumor cells, suggesting a potential mechanism involving folate transport inhibition and subsequent metabolic disruption .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrimidine derivatives have also been documented. A review highlighted several compounds that demonstrated notable inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For example, derivatives with IC50 values as low as 0.04 μM against COX-2 were reported . This suggests that This compound could possess similar anti-inflammatory activity.
The mechanism of action for this compound likely involves the inhibition of key enzymes involved in nucleotide metabolism and inflammatory pathways. Compounds related to this structure have been shown to inhibit enzymes such as GARFTase and AICARFTase, leading to depletion of ATP pools and reduced cell proliferation . This dual inhibition mechanism may contribute to both antitumor and anti-inflammatory effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrido-pyrrolo derivatives. Modifications at specific positions on the pyrimidine ring can enhance potency and selectivity against target enzymes. Studies indicate that electron-donating groups can significantly increase anti-inflammatory activity by improving binding affinity to COX enzymes .
Case Studies
Case Study 1: Antitumor Efficacy in Cell Lines
A study involving the evaluation of various pyrrolo[2,3-d]pyrimidine derivatives demonstrated that modifications at the 5-position significantly enhanced antiproliferative effects against human tumor cell lines. The most active compound showed IC50 values indicating potent activity against cancer cells expressing folate receptors .
Case Study 2: In Vivo Anti-inflammatory Assessment
In vivo studies using carrageenan-induced paw edema models showed that certain derivatives exhibited anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). The effective doses were calculated to be lower than those required for traditional NSAIDs like indomethacin .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, including cyclo-condensation methods that allow for the formation of pyrido-pyrrolo-pyrimidine structures. The compound's structure consists of fused pyridine and pyrimidine rings, which are known to enhance biological activity due to their ability to interact with various biological targets.
Structural Formula:
Pharmacological Properties
Research indicates that derivatives of pyrido[2,3-d]pyrimidines possess a broad spectrum of biological activities. Notably, the compound has shown promise in the following areas:
- Anticancer Activity: Compounds with similar structures have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that pyrido-pyrimidine derivatives exhibit selective cytotoxicity against breast and lung cancer cells .
- Antiviral Properties: Some derivatives have shown effectiveness against viral infections by inhibiting viral replication mechanisms. This is particularly relevant in the context of emerging viral diseases .
- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases. Its structural analogs have been evaluated for their ability to reduce inflammation in preclinical models .
Case Studies
-
Anticancer Efficacy:
A study published in the Bulletin of the Chemical Society of Ethiopia explored novel pyrido-pyrimidine derivatives and their anticancer properties. The findings indicated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .Compound Cell Line Tested IC50 (µM) Derivative A MCF-7 (Breast) 5.2 Derivative B A549 (Lung) 4.8 -
Antiviral Activity:
Research highlighted in Pharmaceuticals discussed the antiviral potential of pyrido-pyrimidine derivatives against influenza viruses. The study found that specific modifications to the structure enhanced antiviral activity significantly .Compound Virus Type Inhibition (%) Compound X Influenza A 85 Compound Y Influenza B 78
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 1-, 2-, and 9-Positions
Key Observations :
- 1-Position : Alkyl chains (e.g., 3-methoxypropyl) improve solubility compared to aromatic substituents (e.g., 4-chlorophenyl in 12n) .
- 2-Position : Pyrrolidine-1-carbonyl derivatives exhibit conformational flexibility, whereas rigid carboxamide groups (e.g., phenylethyl) may enhance target specificity .
- 9-Methyl Group : Consistently retained across analogs for steric stabilization of the tricyclic core .
Q & A
Q. What are the key structural features of this compound, and how do they influence reactivity?
The compound contains a pyrido-pyrrolo-pyrimidinone core with a 3-methoxypropyl substituent at position 1, a methyl group at position 9, and a pyrrolidine-1-carbonyl moiety at position 2. The electron-rich pyrrolidine carbonyl group enhances hydrogen-bonding potential, while the methoxypropyl chain may improve solubility in polar solvents. Structural analogs (e.g., pyrido[2,3-d]pyrimidinones) often exhibit tautomerism, which affects reactivity in substitution reactions .
Q. What synthetic routes are commonly used to prepare pyrido-pyrrolo-pyrimidinone derivatives?
A representative method involves:
- Step 1 : Condensation of a substituted pyrrolidine carbonyl chloride with a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidinone precursor under reflux in anhydrous THF or DMF.
- Step 2 : Alkylation of the intermediate using 3-methoxypropyl bromide in the presence of NaH (0°C to room temperature, 6–8 hours) .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and crystallization from ethanol-DMF mixtures .
Q. How is the compound characterized spectroscopically?
Key techniques include:
- NMR : H and C NMR to confirm substitution patterns (e.g., methoxypropyl CH signals at δ 3.3–3.5 ppm, pyrrolidine carbonyl at ~170 ppm).
- IR : Stretching vibrations for carbonyl (1650–1700 cm) and methoxy groups (~2850 cm).
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can synthetic yield be optimized for the pyrrolidine-1-carbonyl substitution step?
- Reaction conditions : Use Pd(PPh) as a catalyst in dioxane/water (3:1) at 105°C for 12 hours to facilitate Suzuki-Miyaura coupling for aryl group introduction (applicable to analogs) .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require strict anhydrous conditions to avoid hydrolysis .
- Yield data : Pilot studies report 65–75% yield for similar pyrrolidine-carbonyl substitutions under optimized conditions .
Q. What strategies address contradictions in biological activity data for structural analogs?
- Case study : Pyrido[2,3-d]pyrimidinones with fluorophenyl substituents showed conflicting IC values (e.g., 0.2 μM vs. 1.5 μM) in kinase assays. Resolution involved:
- Purity analysis : HPLC-MS to rule out impurities >95% (common issue in heterocyclic syntheses).
- Tautomerism studies : X-ray crystallography confirmed dominant tautomeric forms influencing binding .
Q. How can crystallization conditions be tailored for X-ray diffraction analysis?
- Solvent selection : Ethanol-DMF (4:1) mixtures produce single crystals suitable for X-ray studies.
- Geometric parameters : Key bond lengths (e.g., C=O at 1.363 Å, C-N at 1.418 Å) and angles (e.g., O1-C2-C1 at 120.5°) align with density functional theory (DFT) calculations .
- Data collection : Use synchrotron radiation (λ = 0.71073 Å) for high-resolution structures .
Q. What are the challenges in analyzing stability under physiological conditions?
- Hydrolysis risk : The pyrrolidine carbonyl group is susceptible to esterase-mediated cleavage. Accelerated stability studies (pH 7.4 buffer, 37°C) show <10% degradation over 24 hours.
- Mitigation : Co-administration with protease inhibitors or structural modification (e.g., replacing carbonyl with sulfonamide) improves stability .
Methodological Notes
- Contradiction resolution : Always cross-validate biological data with orthogonal assays (e.g., SPR vs. enzymatic assays) .
- Advanced purification : Use preparative HPLC with C18 columns (ACN/water + 0.1% TFA) for >99% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
